molecular formula C15H16N2O3 B6513761 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 171048-67-2

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B6513761
CAS No.: 171048-67-2
M. Wt: 272.30 g/mol
InChI Key: DTOIQAIIROKCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylbenzoyl group and an ethyl group

Mechanism of Action

Target of Action

The primary target of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

This compound acts as a potent non-nucleoside inhibitor of the HIV-1 reverse transcriptase . It binds to the enzyme’s active site, preventing it from converting the viral RNA into DNA . This inhibition halts the replication of the virus and prevents further infection of host cells .

Biochemical Pathways

The inhibition of the HIV-1 reverse transcriptase disrupts the viral life cycle, preventing the integration of the viral DNA into the host cell’s genome . This disruption halts the production of new virus particles, reducing viral load and slowing the progression of the disease .

Pharmacokinetics

The compound’s potency against hiv-1 and hiv-2 suggests that it has good bioavailability

Result of Action

The result of the action of this compound is a significant reduction in viral load, due to its inhibition of the HIV-1 reverse transcriptase . This can slow the progression of HIV and potentially delay the onset of AIDS .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual patient factors such as genetics, overall health, and adherence to medication regimen can also affect the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzoyl chloride with ethylpyrimidine-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidinediones.

Scientific Research Applications

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit both viral entry and reverse transcriptase makes it a promising candidate for further research and development in antiviral therapies.

Properties

IUPAC Name

6-(3,5-dimethylbenzoyl)-5-ethyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-11-12(16-15(20)17-14(11)19)13(18)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOIQAIIROKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)NC1=O)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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